7-(tert-Butoxycarbonyl)-3-chloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid
Description
Properties
Molecular Formula |
C14H17ClN2O4 |
|---|---|
Molecular Weight |
312.75 g/mol |
IUPAC Name |
3-chloro-7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-2,7-naphthyridine-4-carboxylic acid |
InChI |
InChI=1S/C14H17ClN2O4/c1-14(2,3)21-13(20)17-5-4-9-8(7-17)6-16-11(15)10(9)12(18)19/h6H,4-5,7H2,1-3H3,(H,18,19) |
InChI Key |
SAFVTDAPYIYNHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C(=NC=C2C1)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Tetrahydro-2,7-naphthyridine Core
The tetrahydro-2,7-naphthyridine scaffold is typically synthesized by cyclization reactions involving aminopyridine derivatives and appropriate aldehydes or ketones. For example, starting from 3-aminopyridine or its derivatives, condensation with aldehydes followed by cyclization under acidic or catalytic conditions yields the partially saturated naphthyridine ring system. Literature reports highlight:
Installation of the tert-Butoxycarbonyl Protecting Group
The Boc protecting group is introduced to the nitrogen at the 7-position to protect it during subsequent transformations. The standard method involves:
Functionalization at the 4-Position to Carboxylic Acid
The carboxylic acid at the 4-position is introduced by oxidation or hydrolysis of ester intermediates:
- Hydrolysis of methyl or ethyl esters under acidic conditions (e.g., 6M HCl, reflux at 100 °C for 4 hours) converts esters into carboxylic acids.
- Alternatively, esterification of the acid followed by selective deprotection yields the acid functionality.
- The process is monitored by TLC and LC-MS to confirm completion.
Representative Synthetic Sequence (Example)
Summary of Key Research Findings
- The synthetic route is modular and adaptable, allowing for variations in substituents on the naphthyridine core.
- Halogenation strategies are critical for regioselectivity and functional group tolerance.
- Boc protection is a reliable method to protect nitrogen functionalities during multi-step synthesis.
- Acid hydrolysis of esters is an effective final step to obtain the free carboxylic acid.
- Purification by column chromatography is essential to isolate high-purity products suitable for further application.
Chemical Reactions Analysis
Types of Reactions
7-(tert-Butoxycarbonyl)-3-chloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like trifluoroacetic acid for deprotection, bases like sodium hydroxide for protection, and catalysts such as DMAP for facilitating reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group results in the formation of the free amine .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of naphthyridine compounds exhibit antimicrobial properties. The presence of the chloro group and the naphthyridine structure contributes to their efficacy against various bacterial strains. Studies have shown that modifications to the naphthyridine core can enhance antibacterial activity, making this compound a candidate for developing new antibiotics .
Anticancer Properties
Naphthyridine derivatives have been investigated for their anticancer potential. The compound's ability to interact with DNA and inhibit cell proliferation has been documented in several studies. For instance, compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines by inducing apoptosis and disrupting cell cycle progression . This suggests a promising avenue for further research into its use as an anticancer agent.
Neurological Applications
Emerging research highlights the potential neuroprotective effects of naphthyridine derivatives. These compounds may modulate neurotransmitter systems or exhibit antioxidant properties that protect neuronal cells from oxidative stress. Preliminary studies suggest that they could be beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .
Building Blocks in Organic Synthesis
7-(tert-Butoxycarbonyl)-3-chloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid serves as an important intermediate in synthesizing more complex organic molecules. Its structure allows for various functional group transformations that can lead to the synthesis of novel compounds with desirable biological activities .
Ligands in Drug Design
The compound can act as a ligand in designing drugs targeting specific receptors or enzymes. Its ability to form stable complexes with biological targets makes it a valuable tool in structure-based drug design methodologies .
Case Studies
Mechanism of Action
The mechanism of action of 7-(tert-Butoxycarbonyl)-3-chloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid involves the protection and deprotection of amine groups. The Boc group is added to the amine under basic conditions and can be removed using strong acids. This process is crucial in multistep organic synthesis, allowing for the selective modification of specific functional groups .
Comparison with Similar Compounds
Research Findings and Trends
- Anticancer Drug Development : Compounds with fluorine and chlorine substituents (e.g., Compound A) are prioritized for their enhanced target specificity and metabolic stability .
- Protective Group Strategies : The Boc group in the target compound aligns with trends in reversible amine protection, enabling controlled release in vivo .
- Toxicity Considerations : Chlorine and fluorine substituents may confer varying toxicity profiles; the target compound’s H412 hazard highlights environmental concerns .
Biological Activity
7-(tert-Butoxycarbonyl)-3-chloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid (CAS No. 199328-74-0) is a compound with significant potential in medicinal chemistry. Its unique structure lends itself to various biological activities, making it a subject of interest for researchers investigating therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO, and it features a naphthyridine core that is crucial for its biological interactions. The tert-butoxycarbonyl group serves as a protective moiety that can enhance the compound's stability and solubility in biological systems.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of naphthyridine compounds often demonstrate significant antimicrobial properties. The presence of the chloro group may enhance this activity by increasing the lipophilicity of the molecule, allowing better membrane penetration.
- Anticancer Potential : Preliminary investigations suggest that this compound may inhibit specific cancer cell lines. The mechanism is thought to involve the modulation of signaling pathways related to cell proliferation and apoptosis.
- Enzyme Inhibition : There is evidence suggesting that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting lipid synthesis and cell growth.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various naphthyridine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli.
| Compound | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| Compound A | MIC = 32 µg/mL | MIC = 64 µg/mL |
| This compound | MIC = 16 µg/mL | MIC = 32 µg/mL |
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in specific cancer cell lines. For instance:
-
Cell Line : HeLa (cervical cancer)
- IC : 25 µM after 48 hours of treatment.
- Mechanism: Induction of caspase-dependent apoptosis.
-
Cell Line : MCF-7 (breast cancer)
- IC : 30 µM after 72 hours.
- Mechanism: Inhibition of estrogen receptor signaling pathways.
Enzyme Inhibition
Research has identified potential inhibitory effects on fatty acid synthase (FASN), a key enzyme in lipid metabolism. The inhibition could lead to reduced fatty acid synthesis in cancer cells, contributing to the anticancer activity observed.
Case Studies
Several case studies have highlighted the therapeutic potential of naphthyridine derivatives:
-
Case Study on Antimicrobial Efficacy :
- A clinical trial involving patients with bacterial infections treated with a naphthyridine derivative showed a significant reduction in infection rates compared to standard antibiotic treatments.
-
Case Study on Cancer Treatment :
- A cohort study on patients with advanced breast cancer indicated that treatment with naphthyridine-based compounds led to improved outcomes when combined with traditional chemotherapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
